molecular formula C12H21BrFNO2 B13919292 Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate

Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate

Cat. No.: B13919292
M. Wt: 310.20 g/mol
InChI Key: RELGMDVSXRJTIJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate is an organic compound that features a seven-membered azepane ring with a tert-butyl ester, a bromomethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Fluorination: The fluorine atom can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.

Major Products Formed

    Substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Hydrolysis: Products include carboxylic acids and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with therapeutic properties.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.

    Tert-butyl 4-(bromomethyl)-4-chloroazepane-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Tert-butyl 4-(bromomethyl)-4-methylazepane-1-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate is unique due to the presence of both a bromomethyl group and a fluorine atom on the azepane ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H21BrFNO2

Molecular Weight

310.20 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate

InChI

InChI=1S/C12H21BrFNO2/c1-11(2,3)17-10(16)15-7-4-5-12(14,9-13)6-8-15/h4-9H2,1-3H3

InChI Key

RELGMDVSXRJTIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)(CBr)F

Origin of Product

United States

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